molecular formula C22H16FN3O B15016456 (1S,2S,3aR)-1-acetyl-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2S,3aR)-1-acetyl-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B15016456
M. Wt: 357.4 g/mol
InChI Key: JTEMAQOLOZDCDE-NJDAHSKKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ACETYL-2-(4-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-ACETYL-2-(4-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-ACETYL-2-(4-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H16FN3O

Molecular Weight

357.4 g/mol

IUPAC Name

(1S,2S,3aR)-1-acetyl-2-(4-fluorophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C22H16FN3O/c1-14(27)21-20(16-6-9-17(23)10-7-16)22(12-24,13-25)19-11-8-15-4-2-3-5-18(15)26(19)21/h2-11,19-21H,1H3/t19-,20-,21-/m1/s1

InChI Key

JTEMAQOLOZDCDE-NJDAHSKKSA-N

Isomeric SMILES

CC(=O)[C@@H]1[C@H](C([C@@H]2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC=C(C=C4)F

Canonical SMILES

CC(=O)C1C(C(C2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC=C(C=C4)F

Origin of Product

United States

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